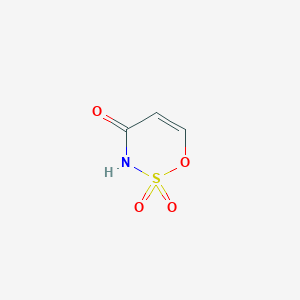

1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51299-07-1 |

|---|---|

Molecular Formula |

C3H3NO4S |

Molecular Weight |

149.13 g/mol |

IUPAC Name |

2,2-dioxooxathiazin-4-one |

InChI |

InChI=1S/C3H3NO4S/c5-3-1-2-8-9(6,7)4-3/h1-2H,(H,4,5) |

InChI Key |

JOMHJSHXRKOBLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COS(=O)(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for the 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide Scaffold and Its Derivatives

Pioneering Synthetic Approaches to the 1,2,3-Oxathiazinone Ring System

The exploration of the dihydrooxathiazinone dioxide class of compounds began in the mid-20th century. One of the earliest related sweet compounds, 5,6-Dimethyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, was discovered serendipitously in 1967, paving the way for further investigation into this class of heterocycles. Early patented methods for the general synthesis of 3,4-dihydro-1,2,3-oxathiazinones involved the cyclization of β-ketocarboxylic acid amide-N-sulfofluorides. google.com These foundational approaches established the key chemical transformations required to construct the ring, typically involving an N-sulfonylated amide precursor that could undergo intramolecular cyclization. Another early strategy involved preparing the necessary precursors by reacting enolethers with fluorosulfonyl isocyanate. google.com These pioneering efforts laid the groundwork for the more refined and economically viable synthetic strategies that followed.

Established Contemporary Synthetic Strategies for 6-Methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide

The synthesis of 6-methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide, is of paramount industrial importance as it is the immediate precursor to the widely used sweetener Acesulfame (B1210027) Potassium (Acesulfame-K). Several robust synthetic routes have been developed and optimized for its production.

Comprehensive multi-step syntheses have been designed for the large-scale production of Acesulfame-K, starting from readily available bulk chemicals. One such process begins with the synthesis of an acetoacetamide-N-sulfonyl intermediate, which is then cyclized. google.com A common pathway involves the following key transformations:

Intermediate Formation : A substituted phenol (B47542) or sodium phenoxide is reacted with a sulfonylating agent (e.g., sulfonyl chloride) to produce a substituted phenoxide sulfonyl chloride. google.com

Amidation : The resulting sulfonyl chloride is then reacted with ammonia (B1221849), often under catalytic conditions, to form a substituted phenoxide sulfonylamide. google.com

Acetoacetylation : This sulfonylamide is subsequently reacted with diketene (B1670635), typically in an inert organic solvent and catalyzed by a tertiary amine, to yield the crucial acetoacetamide-N-sulfonyl intermediate. google.com

Cyclization : The final ring-closure is achieved by treating the intermediate with a base, such as potassium hydroxide (B78521) in methanol, to form the potassium salt of 6-methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide directly. google.com

Table 1: Overview of a Multi-Step Synthesis Route

| Step | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1 | Substituted Phenol | Sulfonyl chloride | Substituted phenoxide sulfonylchloride |

| 2 | Substituted phenoxide sulfonylchloride | Ammonia | Substituted phenoxide sulfonylamide |

| 3 | Substituted phenoxide sulfonylamide | Diketene, Tertiary Amine | Acetoacetamide-N-sulfonyl intermediate |

| 4 | Acetoacetamide-N-sulfonyl intermediate | Potassium Hydroxide | 6-Methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide (as potassium salt) |

A more direct and efficient synthesis route bypasses the multi-step preparation of the N-sulfonylated intermediate by starting with amidosulfonic acid (sulfamic acid). This alternative pathway starts with the reaction between diketene and amidosulfonic acid. echemi.com In the presence of a dehydrating agent, this reaction forms an acetoacetamide-N-sulfonic acid intermediate, which is then cyclized to produce the desired oxathiazinone ring. The final product is typically neutralized with potassium hydroxide to yield the stable potassium salt. echemi.com

One of the most widely cited methods for constructing the 1,2,3-oxathiazinone ring involves the use of fluorosulfonyl isocyanate (FSO₂NCO). This highly reactive reagent readily adds to various organic substrates to form N-fluorosulfonyl intermediates primed for cyclization.

A common industrial synthesis involves the reaction of acetoacetic acid tert-butyl ester with fluorosulfonyl isocyanate. This reaction produces a fluorosulfonyl acetoacetic acid amide intermediate. The subsequent treatment of this intermediate with a base, such as potassium hydroxide, induces an intramolecular cyclization to form the 1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide ring system, yielding the potassium salt directly due to the high acidity of the ring proton. echemi.com An alternative approach within this category involves the reaction of enolethers with fluorosulfonyl isocyanate to generate the necessary β-ketocarboxylic acid amide-N-sulfofluoride precursors for cyclization. google.com

The key step in the synthesis of the 1,2,3-oxathiazinone ring is the intramolecular cyclization of a linear precursor. The mechanism of this ring closure depends on the specific reagents used.

Base-Mediated Cyclization : When using precursors like fluorosulfonyl acetoacetic acid amide, a base (e.g., potassium hydroxide) deprotonates the acidic amide nitrogen. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the acetoacetyl group. This is followed by the elimination of a leaving group (e.g., fluoride (B91410) from the sulfonyl fluoride group) to form the stable six-membered heterocyclic ring. echemi.com

Dehydrative Cyclization : In syntheses starting from acetoacetamide-N-sulfonic acid, a strong dehydrating agent like sulfur trioxide (SO₃) is employed. The SO₃ facilitates the intramolecular condensation by removing the elements of water. The reaction proceeds through the formation of an SO₃ adduct with the sulfonic acid group, which activates it for cyclization. Subsequent hydrolysis of the reaction mixture yields the final product.

Recent Advances in Catalytic Approaches for Oxathiazinone Ring Construction

The synthesis of heterocyclic compounds, including those containing sulfonyl groups, is a significant area of research in modern organic chemistry, with a strong emphasis on developing novel catalytic methods. nih.govsouleresearchgroup.org Research groups are actively exploring transition-metal catalysis (using metals like palladium, rhodium, and copper) to facilitate C-H bond functionalization and ring-forming cascade reactions for various heterocycles. souleresearchgroup.org For instance, copper-catalyzed methods have been developed for the synthesis of other sulfonylated heterocycles like 3-sulfonyl benzofurans and indoles. nih.govresearchgate.net

However, the established syntheses for the this compound scaffold predominantly rely on stoichiometric cyclization reactions promoted by strong bases or dehydrating agents rather than sophisticated catalytic cycles. google.comechemi.com While the broader field of heterocyclic chemistry is rapidly advancing with new catalytic systems, specific recent breakthroughs in applying these catalytic approaches directly to the construction of the 1,2,3-oxathiazinone ring are not widely documented in the scientific literature. The existing industrial methods are highly optimized and efficient, setting a high bar for new catalytic processes to compete in terms of cost and yield for this specific compound. Future research may focus on adapting modern catalytic strategies to provide milder or more atom-economical routes to this important heterocyclic system.

Investigation of Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of substituted this compound analogs introduces complexities related to regioselectivity and stereoselectivity, which are crucial for defining the final molecular architecture and, consequently, the biological activity of these compounds. The control of these parameters is a significant focus in the development of synthetic methodologies for this heterocyclic scaffold.

The regioselectivity in the formation of the this compound ring becomes a critical consideration when unsymmetrical precursors are employed. For instance, the cyclization of N-sulfonated β-keto amides can potentially lead to two different regioisomers depending on which carbonyl group participates in the ring closure. The outcome of this cyclization is influenced by the electronic and steric properties of the substituents on the β-dicarbonyl moiety. Generally, the more electrophilic carbonyl carbon is favored for nucleophilic attack by the sulfonamide nitrogen. Steric hindrance around one of the carbonyl groups can also direct the cyclization to the less hindered site. While specific studies on the regioselectivity for the this compound core are not extensively documented, principles from related cyclizations of β-dicarbonyl compounds suggest that careful selection of substrates and reaction conditions can favor the formation of a single regioisomer.

Stereoselectivity is a paramount concern in the synthesis of this compound analogs that contain chiral centers, typically at the 5- and 6-positions of the ring. The spatial arrangement of substituents at these positions can significantly impact the molecule's interaction with biological targets. Both diastereoselective and enantioselective approaches have been explored in the synthesis of related heterocyclic systems, and these strategies can be extrapolated to the target scaffold.

Diastereoselective synthesis often involves the use of chiral auxiliaries or substrate-controlled approaches. For example, starting from a chiral β-amino acid, the stereochemistry of the amino and the adjacent carbon can direct the formation of a specific diastereomer upon cyclization. The relative stereochemistry of the substituents in the final product is dictated by the stereochemistry of the starting material and the reaction mechanism. In related systems like oxathiazinane dioxides, diastereoselectivity has been achieved through intramolecular aza-Michael additions, where the formation of the thermodynamically more stable chair conformation of the transition state leads to the preferential formation of one diastereomer. Conformational analysis of the transition state can often be used to predict the major diastereomer.

The table below summarizes the diastereoselective outcomes observed in the synthesis of related six-membered sulfur-containing heterocycles, which can provide insights into the potential for stereocontrol in the synthesis of this compound analogs.

| Precursor Type | Reaction Type | Observed Diastereoselectivity | Controlling Factors |

|---|---|---|---|

| Chiral β-Amino Alcohols | Intramolecular Cyclization | High | Substrate stereochemistry |

| Alkenyl Sulfamates | Aza-Michael Addition | Moderate to Good | Thermodynamic stability of the transition state |

| N-Sulfinylimines | Cycloaddition Reactions | Excellent | Chiral auxiliary control |

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, reagents, or starting from a chiral pool. While specific enantioselective syntheses for the this compound core are not widely reported, asymmetric methodologies developed for similar heterocyclic systems could be adapted. For instance, the use of chiral ligands in metal-catalyzed cyclization reactions or the application of organocatalysis could provide pathways to enantiomerically enriched products.

The development of synthetic routes that offer high regioselectivity and stereoselectivity is essential for the exploration of the structure-activity relationships of this compound analogs as potential therapeutic agents. Further research in this area is needed to establish robust and predictable methods for the synthesis of stereochemically pure compounds within this class.

Structural Elucidation and Crystallography of 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide and Its Complexes

Single-Crystal X-ray Diffraction Studies of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. Studies on derivatives of this compound, such as acesulfame (B1210027), have utilized this method to define their structural characteristics comprehensively.

The crystal structure of acesulfame (the free acid form of the sweetener) has been shown to exist in at least two polymorphic forms, each characterized by a distinct crystal system and space group. researchgate.net Form I crystallizes in the monoclinic system, while Form II adopts a triclinic system. researchgate.net The space group provides information about the symmetry elements present within the crystal lattice.

Crystal System and Space Group Data for Acesulfame Polymorphs

| Polymorph | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') |

|---|---|---|---|

| Form I (Needles) | Monoclinic | P21/c | 2 |

| Form II (Prisms) | Triclinic | P-1 | 1 |

Data sourced from Velaga et al. researchgate.netresearchgate.net

The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c) and angles (α, β, γ) are determined with high precision from X-ray diffraction data. For acesulfame, these parameters differ between its polymorphic forms, reflecting the different packing arrangements of the molecules. researchgate.net

The molecular conformation of the this compound ring is a key feature. In the monoclinic Form I, the asymmetric unit contains two crystallographically independent molecules that adopt different conformations. researchgate.net In contrast, the triclinic Form II has only one molecule in its asymmetric unit. researchgate.net The conformation of this single molecule in Form II is reported to be similar to one of the two conformations observed in Form I. researchgate.net Structural changes are also observed upon deprotonation and salt formation. For instance, in the rubidium salt of acesulfame, a significant shortening of the S-N bond by approximately 0.085 Å is observed compared to the protonated acid form, indicating a change in the electronic distribution within the heterocyclic ring upon forming a metal complex. researchgate.net

The stability of a crystal lattice is governed by a network of intermolecular interactions. In derivatives of this compound, these interactions include hydrogen bonds, van der Waals forces, and, in the case of salts, ionic interactions. nih.gov

Comparative Structural Analyses with Analogous Sulfonamide Heterocycles

The structural features of the this compound ring can be compared with other sulfonamide-containing heterocycles to understand structure-activity relationships. Analogous systems include 1,2,3-benzoxathiazine-2,2-dioxides and various five-membered heterocyclic sulfonamides. nih.govmdpi.com

Like acesulfame, 1,2,3-benzoxathiazine-2,2-dioxides are also based on a six-membered ring containing a sulfonamide group. nih.govnih.gov These compounds are investigated for their biological activity, and their structure reveals a similar potential for the sulfonamide group to act as a hydrogen bond donor and acceptor. nih.gov

In five-membered heterocyclic sulfonamides, such as those based on 1,3,4-thiadiazole, the sulfonamide group is also a key functional group for molecular interactions. mdpi.com X-ray crystallography studies of these compounds in complex with enzymes, like carbonic anhydrase, show the sulfonamide nitrogen coordinating directly to a zinc ion at the active site. mdpi.com This is complemented by hydrogen bonds between the sulfonamide oxygens and amino acid residues of the protein. mdpi.com This interaction motif is analogous to the coordination observed in the metal salts of acesulfame, where the sulfonamide nitrogen and oxygen atoms engage in strong interactions with metal cations. researchgate.net

Polymorphism and Solid-State Characteristics of this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical characteristic of solid-state materials. Acesulfame, the 6-methyl derivative of this compound, exhibits at least two distinct polymorphs, designated as Form I and Form II. researchgate.netresearchgate.net

These polymorphs have different physical properties and stabilities. researchgate.net Form I, which grows as needle-like crystals, is noted for its unusual mechanical flexibility, showing a capacity to bend under stress. researchgate.net In contrast, Form II forms prismatic crystals that are brittle. researchgate.net Studies have shown that Form I is the more physically stable form under ambient conditions. researchgate.net The structural differences, particularly in molecular conformation and crystal packing, are responsible for these distinct mechanical responses. researchgate.net

Comparison of Acesulfame Polymorphs

| Property | Form I | Form II |

|---|---|---|

| Crystal Habit | Needles | Prisms |

| Mechanical Property | Bending (Flexible) | Brittle |

| Relative Stability | More stable at ambient conditions | Less stable |

Data sourced from Velaga et al. researchgate.netresearchgate.net

Theoretical and Computational Studies of 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide

Conformational Analysis and Energy Landscapes of the this compound Ring

The conformational preferences and the energy landscapes of the this compound ring system have not been a specific focus of published computational studies. Such an analysis would involve mapping the potential energy surface to identify stable conformers, transition states, and the energy barriers between them. This information is crucial for understanding the flexibility and reactivity of the ring system but is not available at present.

Investigation of Dipole Moments and Self-Association Phenomena in this compound Solutions

While there is a lack of theoretical studies on the dipole moment and self-association of this compound, an experimental study on its methylated potassium salt, acesulfame (B1210027), provides some relevant insights. In a 2010 study published in Monatshefte für Chemie / Chemical Monthly, the dipole moment and self-association of acesulfame were investigated in 1,4-dioxane (B91453) solutions at 298.15 K. researchgate.net The researchers determined the electrical dipole moments using the Debye, Onsager, and Kirkwood approaches. They also evaluated the dimerization constants, concluding that the dimerization effect is rather weak, with the fraction of monomers being close to unity. researchgate.net

It is important to note that these findings are for a derivative in a specific solvent and may not directly translate to the behavior of the parent compound, this compound, in different environments. Theoretical calculations would be necessary to understand the intrinsic dipole moment and self-association tendencies of the target molecule.

Computational Prediction of Spectroscopic Properties for this compound Systems

Computational prediction of spectroscopic properties such as NMR, IR, and UV-Vis spectra for this compound has not been reported in the scientific literature. These computational studies are valuable for interpreting experimental spectra and understanding the relationship between the molecular structure and its spectroscopic signatures. The absence of such computational data makes it impossible to provide a detailed analysis and data tables for this section.

Reactivity and Chemical Transformations of the 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide Scaffold

Strategies for Functionalization of the 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide Ring

Functionalization of the pre-formed this compound ring can be approached by targeting its carbon and nitrogen atoms. The acidic nature of the N-H proton and the potential for electrophilic substitution on the carbon framework provide avenues for derivatization.

While direct functionalization of the parent ring is not extensively documented, studies on analogous benzannulated systems, such as 1,2,3-benzoxathiazine-2,2-dioxides, offer valuable insights into potential synthetic strategies. For instance, various substituents can be introduced on the benzene (B151609) ring of 2-hydroxyacetophenones or 2-hydroxybenzaldehydes prior to cyclization with sulfamoyl chloride. This approach allows for the synthesis of a range of C-substituted derivatives.

Table 1: Synthesis of C-Substituted 1,2,3-Benzoxathiazine-2,2-dioxide Derivatives

| Starting Material | Substituent | Product | Yield (%) |

| 1-(5-fluoro-2-hydroxyphenyl)ethanone | 6-Fluoro | 6-Fluoro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | 55 |

| 1-(5-chloro-2-hydroxyphenyl)ethanone | 6-Chloro | 6-Chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | 69 |

| 1-(2-hydroxy-4-methylphenyl)ethanone | 7-Methyl | 4,7-Dimethyl-1,2,3-benzoxathiazine 2,2-dioxide | 63 |

| 2-hydroxy-4-methylbenzaldehyde | 7-Methyl | 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | 70 |

| 4-bromo-2-hydroxybenzaldehyde | 7-Bromo | 7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | 55 |

| 2-hydroxy-3-methoxybenzaldehyde | 8-Methoxy | 8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 30 |

This table is based on data for benzannulated analogs and serves to illustrate potential C-functionalization strategies.

Direct N-functionalization of the this compound ring through alkylation or acylation is a plausible but less explored area. The acidic proton on the nitrogen atom can be deprotonated by a suitable base to generate a nucleophilic nitrogen anion, which could then react with various electrophiles.

Exploration of Ring-Opening and Ring-Closure Reactions of this compound Derivatives

Ring-Closure Reactions:

The most prevalent method for the synthesis of the this compound ring is through the cyclization of acyclic precursors. A common industrial synthesis of 6-methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide (the parent compound of Acesulfame (B1210027) K) involves the reaction of acetoacetamide-N-sulfonyl compounds with a base such as potassium hydroxide (B78521). This intramolecular reaction leads to the formation of the heterocyclic ring. The reaction is typically carried out in a lower alcohol solvent at temperatures ranging from 10 to 30°C, with the pH maintained between 8 and 12.

Another synthetic route involves the reaction of an enol ether of a β-ketocarboxylic acid amide-N-sulfone, which is then converted to the enol and treated with an aqueous base to induce ring closure.

Ring-Opening Reactions:

The this compound ring is susceptible to ring-opening reactions under certain conditions, particularly hydrolysis. Studies on the hydrolysis of the related compound 3-phenylperhydro-1,2,3-oxathiazin-2-one have shown that the ring can be opened under both acidic and alkaline conditions. In acidic and slightly alkaline media, the reaction proceeds via attack of water on the N-protonated substrate. In strongly alkaline conditions, hydroxide ion attacks the neutral substrate, leading to ring cleavage. These reactions can proceed through either a concerted or a stepwise mechanism involving a tetracoordinate intermediate.

The stability of the this compound ring is a crucial factor in its applications. For instance, the high stability of Acesulfame K to heat and a wide pH range is a key property for its use as a food additive.

Development of Novel Derivatization Chemistries Beyond Common Salts (e.g., esterification, amidation)

While the potassium salt of 6-methyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide is the most well-known derivative, the scaffold has the potential for other chemical modifications.

Esterification and Amidation:

The presence of a carbonyl group and an acidic N-H group suggests the possibility of esterification and amidation reactions. O-acylation could potentially be achieved by reacting the enolate form of the molecule with an acylating agent. N-acylation, on the other hand, would involve the reaction of the nitrogen atom with an acyl halide or anhydride. While specific examples of such reactions on the this compound ring are not widely reported in the literature, the synthesis of N-acyl derivatives of other heterocyclic systems, such as 1,3,4-oxadiazines, from acylhydrazides provides a conceptual framework for such transformations.

Table 2: Potential Derivatization Reactions of the this compound Scaffold

| Reaction Type | Potential Reagents | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide |

| N-Acylation | Acyl halide/anhydride, Base | N-Acyl-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide |

| O-Acylation | Acyl halide/anhydride, Base (on enolate) | 4-Acyloxy-1,2,3-oxathiazine, 2,2-dioxide |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | C-Halo-1,2,3-oxathiazin-4(3H)-one, 2,2-dioxide |

This table presents hypothetical reactions based on the functional groups present in the scaffold, as direct literature examples are scarce.

Elucidation of Reaction Mechanisms in this compound Chemistry

The primary reaction mechanism that has been studied in the context of this scaffold is its formation through intramolecular cyclization. The base-catalyzed cyclization of acetoacetamide-N-sulfonyl derivatives likely proceeds through the deprotonation of the amide nitrogen, followed by a nucleophilic attack of the resulting anion on the carbonyl carbon, leading to the formation of the six-membered ring.

The mechanism of ring-opening via hydrolysis, as studied in a related perhydro-oxathiazinone, involves nucleophilic attack at the sulfur atom. In acidic conditions, the nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to attack by a water molecule. Under strongly basic conditions, the hydroxide ion acts as the nucleophile.

The exploration of other reaction mechanisms, such as those for electrophilic or nucleophilic substitution on the ring, remains an area for further investigation. The electron-withdrawing nature of the sulfonyl group is expected to influence the reactivity of the adjacent carbon atoms, potentially making them susceptible to nucleophilic attack. Conversely, the double bond in the ring could undergo electrophilic addition reactions, although the aromaticity of the system in some derivatives might favor substitution over addition.

Coordination Chemistry of 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide Anions

Formation of Metal Complexes with the 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide Anion (Acesulfamate Anion)

The acesulfamate anion readily forms complexes with a wide array of metal cations, including transition metals, alkaline earth metals, and rare earth elements. nih.govresearchgate.netdoaj.org The formation of these complexes is driven by the electrostatic interaction between the negatively charged anion and the positive metal ion, as well as the formation of coordinate bonds between the metal's empty orbitals and the lone pair electrons of the ligand's donor atoms. nih.govsemanticscholar.org The resulting complexes can feature the acesulfamate anion either as a primary ligand directly bonded to the metal center or as a non-coordinating counter-ion that balances the charge of a cationic complex. researchgate.netresearchgate.net In many instances, mixed-ligand complexes are synthesized where acesulfamate is coordinated alongside other neutral ligands, such as water, pyridine (B92270) derivatives, or nicotinamide (B372718). researchgate.netresearchgate.net

The stoichiometry of metal-acesulfamate complexes is highly variable and depends on the metal ion's oxidation state, coordination number, and the presence of other ligands. researchgate.netnih.gov A common stoichiometry for simple complexes with divalent metals is 1:2 (metal:acesulfame). google.com In complexes with trivalent metals, a 1:3 ratio is often observed to achieve charge neutrality. researchgate.net

The acesulfamate anion exhibits remarkable flexibility in its coordination, adopting several distinct bonding modes:

Monodentate N-coordination: The ligand binds to the metal center exclusively through the deprotonated imino nitrogen atom. An example of this is seen in the complex bis(acesulfamato-N)tetraaquacobalt(II), [Co(acs)₂(H₂O)₄]. nih.govsemanticscholar.org

Monodentate O-coordination: The ligand coordinates through the carbonyl oxygen atom. This mode is observed in bis(acesulfamato-O)tetraaquanickel(II), [Ni(acs)₂(H₂O)₄]. researchgate.net

Bidentate N,O-chelation: The anion forms a stable four-membered chelate ring by coordinating to the metal ion through both the imino nitrogen and the carbonyl oxygen atoms. This bidentate coordination has been reported for some Cu(II) and rare earth element complexes. nih.govresearchgate.net

Non-coordinating Counter-ion: In many mixed-ligand complexes, the acesulfamate anion does not directly coordinate to the metal ion. Instead, it resides outside the primary coordination sphere, where it balances the positive charge of the cationic metal complex. researchgate.net For example, in the complex Mg(H₂O)₄(na)₂₂, the magnesium ion is coordinated to water and nicotinamide (na) ligands, while two acesulfamate anions act as counter-ions. researchgate.net

The following table summarizes the diverse coordination behaviors of the acesulfamate anion.

| Metal Ion | Other Ligands | Stoichiometry (Metal:Acesulfamate) | Acesulfamate Bonding Mode | Example Complex Formula |

| Co(II) | Water | 1:2 | Monodentate (N-donor) | [Co(acs)₂(H₂O)₄] nih.govsemanticscholar.org |

| Ni(II) | Water | 1:2 | Monodentate (O-carbonyl donor) | [Ni(acs)₂(H₂O)₄] nih.govresearchgate.net |

| Cu(II) | N,N-diethylnicotinamide (dena) | 1:2 | Bidentate (N,O-chelate) | [Cu(acs)₂(dena)₂] researchgate.net |

| Mg(II) | Water, Nicotinamide (na) | 1:2 | Counter-ion | Mg(H₂O)₄(na)₂₂ researchgate.net |

| Ca(II) | None | 1:2 | Bidentate bridging | Polymeric [Ca(acs)₂(H₂O)₄]n researchgate.net |

| Eu(III) | N,N-diethylnicotinamide (dena), Water | 1:3 | 2 Bidentate, 1 Counter-ion | Eu(acs)₂(dena)₂(H₂O)₂ researchgate.net |

Counter-ions play a critical role in the solid-state structures of coordination compounds, influencing both the local coordination geometry of the metal center and the extended supramolecular architecture. nih.govnih.gov In the context of acesulfamate chemistry, this influence is twofold.

Conversely, when acesulfamate is the primary ligand, the choice of the counter-cation can significantly alter the resulting structure. While many studies focus on complexes that are charge-neutral, the introduction of a different counter-ion can lead to entirely different crystal packing and dimensionality. For instance, the crystal structure of a calcium(II) acesulfamate complex reveals a two-dimensional coordination polymer. researchgate.net The formation of this extended network is a direct consequence of the interplay between the coordination preferences of the Ca(II) ion, the bridging capability of the acesulfamate ligand, and the need to build a stable, repeating solid-state structure. researchgate.net Studies on other coordination systems have shown that varying the counter-cation (e.g., K⁺ vs. a complex cation like [Ni(H₂O)₆]²⁺) can change a structure from a coordination network to a discrete molecular assembly, fundamentally altering the material's properties. nih.govnih.gov

Supramolecular Assembly and Crystal Engineering of this compound Metal Complexes

Supramolecular assembly refers to the construction of large, well-defined chemical architectures from molecular components held together by non-covalent intermolecular forces. researchgate.net Crystal engineering is a subset of this field that focuses on the design and synthesis of solid-state structures with predictable and desired properties. acs.org The acesulfamate anion is a valuable tool in crystal engineering due to its versatile coordination modes and its ability to participate in hydrogen bonding. acs.org

The interplay between metal-ligand coordinate bonds and hydrogen bonds is a powerful strategy for constructing novel supramolecular assemblies. researchgate.net Metal-acesulfamate complexes serve as excellent examples of this principle. The Ca(II) complex, [C₃₂H₄₀Ca₄N₈O₃₆S₈], crystallizes as a two-dimensional coordination polymer. researchgate.net In this structure, the acesulfamate ligands bridge the calcium ions to form the polymeric sheets. The stability and specific arrangement of these sheets are further reinforced by three distinct intralayer hydrogen bonds. researchgate.net This demonstrates how the specific coordination geometry and the potential for hydrogen bonding can be exploited to control the dimensionality and topology of the final solid-state structure.

Applications of this compound as a Ligand in Inorganic Chemistry

Beyond its fundamental coordination chemistry, the use of the acesulfamate anion as a ligand has led to materials with specific applications in inorganic and materials chemistry.

Coordination Polymers and MOFs: As a versatile bridging ligand, acesulfamate is used to construct coordination polymers, which are of interest for their diverse structural motifs and potential applications in areas like gas storage and catalysis. researchgate.netresearchgate.net Its use has also been explored in the development of Metal-Organic Frameworks (MOFs). nih.gov

Precursors for Functional Materials: Complexes of acesulfamate, particularly with rare earth metals, are investigated for their unique photophysical and magnetic properties. nih.govsemanticscholar.org These properties make them potential candidates for use in the development of optical devices, sensors, and magnetic materials. nih.govsemanticscholar.org

Enrichment with Trace Elements: A practical application stemming from its coordination chemistry is the use of acesulfame-metal complexes as a vehicle for delivering essential trace elements. google.com Complexes formed with metals such as zinc, iron, copper, and manganese provide these micronutrients in a stable, complexed form, which can be used in food supplements and animal feed. google.com

Advanced Research Directions and Future Perspectives in 1,2,3 Oxathiazin 4 3h One, 2,2 Dioxide Chemistry

Design and Synthesis of Novel Unsubstituted and Substituted 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide Analogs

The future of this compound chemistry is heavily reliant on the development of robust and versatile synthetic methodologies to generate a diverse library of analogs. While the synthesis of the well-known sweetener Acesulfame (B1210027) K involves the cyclization of an acetoacetic acid derivative with a sulfonating agent like fluorosulfonyl isocyanate followed by treatment with potassium hydroxide (B78521), there is considerable scope for innovation.

A promising strategy for creating structural diversity involves the reaction of various β-keto esters or related precursors with sulfamoylating agents. This approach allows for the introduction of a wide array of substituents at various positions on the heterocyclic ring, thereby tuning the molecule's physicochemical properties.

Recent research into closely related benzofused analogs, the 1,2,3-benzoxathiazine-2,2-dioxides , demonstrates a viable synthetic pathway that could be adapted for non-fused systems. In this method, substituted 2-hydroxybenzaldehydes are reacted with sulfamoyl chloride in an inert solvent to yield the desired heterocyclic products. This highlights a modular approach where the choice of the starting aldehyde dictates the substitution pattern on the resulting scaffold. A variety of substituted analogs have been successfully synthesized using this general methodology, showcasing its potential for generating chemical diversity.

| Compound Name | Substituent(s) | Starting Material | Yield (%) |

|---|---|---|---|

| 6-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | 6-Methyl | 2-hydroxy-5-methylbenzaldehyde | 64 |

| 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | 6-Bromo | 5-bromo-2-hydroxybenzaldehyde | 47 |

| 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | 7-Methyl | 2-hydroxy-4-methylbenzaldehyde | 70 |

| 7-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 7-Methoxy | 2-hydroxy-4-methoxybenzaldehyde | 67 |

| 7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | 7-Bromo | 4-bromo-2-hydroxybenzaldehyde | 55 |

| 8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 8-Methoxy | 2-hydroxy-3-methoxybenzaldehyde | 30 |

| 5-(3,4-Dichlorophenyl)-1,2,3-benzoxathiazine 2,2-dioxide | 5-(3,4-Dichlorophenyl) | 3',4'-dichloro-3-hydroxy-1,1'-biphenyl-2-carbaldehyde | 32 |

The data in this table is based on the synthesis of benzofused analogs as reported in scientific literature.

Future research will likely focus on adapting these and other cycloaddition or condensation strategies to create a broad range of novel, non-fused this compound derivatives for screening in various applications.

Exploration of Undiscovered Derivatization Chemistry for Functional Materials Development

Beyond the synthesis of new core structures, a significant future direction lies in the derivatization of the pre-formed this compound ring. The heterocyclic scaffold possesses multiple reactive sites, including the nitrogen atom (N3), the acidic proton at C5 (if unsubstituted), and the carbonyl group (C4), which are ripe for chemical modification.

Prospective derivatization reactions could include:

N-Alkylation and N-Acylation: Introduction of functional groups onto the nitrogen atom could modulate solubility, steric properties, and biological activity.

C-C Bond Formation: Reactions at the carbon backbone of the ring could be used to append polymers, chromophores, or other functional moieties.

Ring-Opening Reactions: Controlled cleavage of the heterocyclic ring could provide access to novel linear sulfonamide derivatives that are otherwise difficult to synthesize.

While the application of these compounds in functional materials is still a nascent field, their inherent properties—such as the thermal stability observed in Acesulfame K—suggest potential. By incorporating the oxathiazinone dioxide moiety into polymer backbones or as pendant groups, it may be possible to develop new materials with enhanced thermal resistance, specific binding capabilities, or unique optical properties. This remains a largely unexplored but promising area for future investigation.

In-depth Mechanistic Investigations of this compound Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of these heterocycles is crucial for optimizing existing methods and discovering new reactivity. Key areas for future mechanistic studies include:

Cyclization Pathways: Elucidating the precise mechanism of ring formation, whether it proceeds through a concerted or stepwise pathway, would allow for more rational control over reaction conditions and substituent effects. For example, the synthesis of Acesulfame K involves the cyclization of an N-sulfonyl amide intermediate, and a detailed kinetic and computational study of this step could lead to improved efficiency.

Degradation Mechanisms: Acesulfame K is known for its stability, but it can degrade under certain conditions. Investigating the hydrolytic and thermal degradation pathways is essential, not only for its application as a food additive but also for understanding the fundamental stability of the ring system.

Rearrangements and Ring Contractions: Related sulfur-nitrogen heterocycles are known to undergo fascinating rearrangements. Future research could explore whether the this compound ring can be induced to undergo similar transformations, potentially leading to entirely new classes of compounds.

Computational chemistry, including density functional theory (DFT), will be an invaluable tool in these investigations, allowing for the modeling of transition states and reaction intermediates that are often difficult to observe experimentally.

Application of Advanced Spectroscopic and Structural Probes for Understanding Dynamic Processes

While standard spectroscopic techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used for characterization, the application of more advanced methods can provide deeper insights into the structure and behavior of these molecules.

Future research should leverage:

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its various analogs is essential for definitively confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of complex structures. Furthermore, variable-temperature NMR studies could reveal information about conformational dynamics or potential tautomeric equilibria.

Computational Spectroscopy: Combining experimental data with theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), can aid in the interpretation of complex spectra (e.g., UV-Vis, NMR) and provide a more profound understanding of the electronic structure and properties of these compounds.

These advanced probes will be critical for rationalizing structure-property relationships and guiding the design of new analogs with targeted characteristics.

Interdisciplinary Approaches in this compound Research and Development

The full potential of this compound chemistry will be realized through collaborative, interdisciplinary research. The scaffold has already demonstrated its relevance in multiple fields:

Medicinal Chemistry: Inspired by the biological activity of related sulfonamides, new analogs are being explored for therapeutic applications. For instance, benzofused derivatives have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoforms, which are targets for drugs treating glaucoma, epilepsy, and certain cancers. Other related analogs have been studied as potential AMPA receptor potentiators for treating major depressive disorder.

Food Science: The story of Acesulfame K is a landmark achievement in food chemistry, providing a stable, non-caloric sweetener. Future research in this area could focus on designing new derivatives with modified taste profiles or enhanced stability.

Environmental and Analytical Chemistry: The high stability and water solubility of Acesulfame K have led to its use as an environmental tracer for wastewater contamination. This unexpected application highlights how the unique properties of these compounds can be leveraged in diverse scientific disciplines.

By fostering collaborations between synthetic organic chemists, computational chemists, biochemists, pharmacologists, and materials scientists, the research and development of this compound derivatives can be accelerated, unlocking new applications and expanding our fundamental understanding of this versatile heterocyclic system.

Q & A

Q. What are the common synthetic routes for 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide derivatives?

- Methodological Answer : A widely used method involves reacting anthranilic acid amides or aminopyridine carboxamides with sulfur trioxide derivatives in the presence of bases (e.g., picoline) and acid chlorides (e.g., phosphorus oxychloride). This approach yields high-purity products with improved economic efficiency compared to prior methods . Multi-step syntheses may also include cyclization reactions, where substituents (e.g., methoxybenzyl or tolyl groups) are introduced to modify the core structure. Key steps often require optimization of solvent systems (e.g., DMF) and catalysts to enhance regioselectivity .

Q. Table 1: Representative Reaction Conditions

| Starting Material | Base | Acid Chloride | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anthranilic acid amide | Picoline | Phosphorus oxychloride | 85–92 | >98 |

| Aminopyridine carboxamide | Triethylamine | Thionyl chloride | 78–88 | 95–97 |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer : X-ray crystallography is critical for resolving the three-dimensional structure, particularly for derivatives with complex substituents. For example, bond angles and torsion angles (e.g., O1—S1—N1—C6 = −52.8°) are determined to confirm stereochemistry . NMR spectroscopy (¹H/¹³C) identifies functional groups, such as methoxybenzyl protons (δ 3.8–4.2 ppm) or sulfone resonances (δ 120–130 ppm for S=O). Mass spectrometry (HRMS) validates molecular formulas (e.g., C21H19N3O4S) .

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| 3,3-Dichloro-1-ethyl derivative | P-1 | S1–O1: 1.432 | N1–S1–O1: 117.5 | |

| 6-Bromo-3,3-dichloro-1-methyl | C2/c | S1–C8: 1.769 | C2–C1–C9: 112.3 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 1,2,3-Oxathiazin-4(3H)-one derivatives?

- Methodological Answer : Optimization involves systematic screening of catalysts (e.g., CuSO₄ for click chemistry), solvents (polar aprotic vs. non-polar), and temperature. For instance, sodium ascorbate and CuSO₄·5H₂O in acetic acid enhance triazole ring formation (74–78% yield) . Purity is improved via recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). Contradictions in reported yields often arise from trace moisture or oxygen sensitivity, requiring inert atmospheres .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines, incubation times) or impurities. To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.

Validate purity : Employ HPLC (>95% purity) and elemental analysis.

Compare substituent effects : For example, fluorophenyl derivatives (IC₅₀ = 0.12 µM) show enhanced activity over chlorophenyl analogs (IC₅₀ = 0.25 µM) due to electronegativity differences .

Q. What experimental design principles apply when testing hypotheses about the compound’s reactivity?

- Methodological Answer : Use a factorial design to isolate variables (e.g., temperature, pH, reagent stoichiometry). For example:

- Hypothesis : Substituent electronic effects dictate sulfone stability.

- Test : Synthesize derivatives with electron-withdrawing (NO₂) vs. donating (OCH₃) groups.

- Analysis : Monitor degradation via UV-Vis (λ = 270 nm for sulfone) under controlled pH .

Q. How can structure-activity relationships (SAR) guide the development of isoform-selective inhibitors?

- Methodological Answer : SAR studies focus on substituent modifications to enhance selectivity. For instance:

Q. Table 3: Bioactivity Data for Selected Derivatives

| Derivative | Target Enzyme | IC₅₀/Ki (nM) | Selectivity Ratio (IX/XII) |

|---|---|---|---|

| 1-(2,2-Dioxido-triazole) | Carbonic Anhydrase IX | 8.2 | 12:1 |

| 4-(4-Chlorophenyl) | Carbonic Anhydrase XII | 250 | 1:30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.